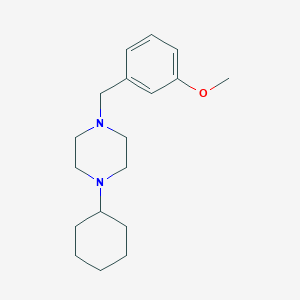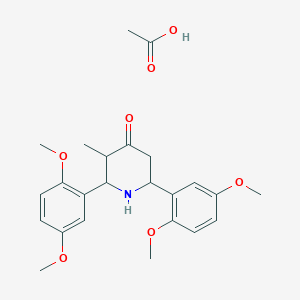
1-cyclohexyl-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has been widely used in scientific research for its unique properties and potential therapeutic applications.
Wirkmechanismus
1-cyclohexyl-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in regulating mood, anxiety, and behavior. This compound can also act as an antagonist at the 5-HT3 receptor, which is involved in nausea and vomiting. The exact mechanism of action of this compound is not fully understood, but it is thought to involve changes in intracellular signaling pathways and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and alter anxiety-related behavior. This compound has also been shown to affect body temperature, heart rate, and blood pressure in animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. This compound can also be used as a tool compound to study the role of serotonin receptors in various physiological processes. However, this compound also has some limitations. It has a relatively short half-life and can rapidly metabolize in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-4-(3-methoxybenzyl)piperazine. One area of interest is the potential therapeutic applications of this compound. It has been suggested that this compound could be used to treat anxiety disorders, depression, and other mood disorders. However, more research is needed to fully understand the potential benefits and risks of this compound as a therapeutic agent. Another area of interest is the development of new compounds that target serotonin receptors more selectively and effectively than this compound. This could lead to the development of new drugs for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanisms of action of this compound and other piperazine compounds, which could lead to new insights into the role of serotonin receptors in health and disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties and potential therapeutic applications. This compound acts as a partial agonist at the 5-HT1A and 5-HT2A receptors and can affect behavior, mood, and physiological processes. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new therapeutic agents and a better understanding of the mechanisms of action of piperazine compounds.
Synthesemethoden
1-cyclohexyl-4-(3-methoxybenzyl)piperazine can be synthesized by reacting 1-cyclohexylpiperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been used in various scientific research studies, including neuropharmacology, toxicology, and behavioral studies. This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction can lead to changes in neurotransmitter release and can affect behavior and mood.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUWBZSRBUWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)

![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)


![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)


![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)